
Dimetilhidrazona de acetona
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetone derivatives involves various chemical reactions, highlighting the reactivity and adaptability of acetone in synthetic chemistry. For instance, tosylhydrazones of carbonyl compounds can be converted into carbonyl compounds under mild conditions through treatment with dimethyldioxirane generated in situ from acetone and potassium peroxymonosulfate (Jung, Kim, & Kim, 1992). Additionally, the reaction between acetone arylhydrazones and acetyl isocyanate produces 4-acetyl-1-aryl-3,3-dimethyl-1,2,4-triazolidin-5-ones, demonstrating acetone's utility in generating complex structures (Sarathi & Hank, 1990).
Molecular Structure Analysis
The molecular structure of acetone derivatives is characterized by diverse bonding and aggregation patterns. For example, acetone 2,4-dinitrophenylhydrazone exhibits supramolecular aggregation, with molecules linked by hydrogen bonds and π-π stacking interactions, indicating a complex structural behavior (Wardell, Howie, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Acetone and its derivatives undergo various chemical reactions, illustrating their reactivity. For instance, chemiluminescence studies of dimethyldioxetanone reveal the unimolecular generation of excited singlet and triplet acetone, showcasing the energetic transitions and reactive pathways acetone derivatives can participate in (Schmidt & Schuster, 1980).
Physical Properties Analysis
The physical properties of acetone and its derivatives, such as dimethyl sulfoxide, reflect their intermolecular interactions and structural orientation. For instance, orientational correlations in liquid acetone and dimethyl sulfoxide have been explored, revealing the alignment of dipoles and the influence of molecular symmetry on spatial orientation and interactions (McLain, Soper, & Luzar, 2006).
Chemical Properties Analysis
The chemical properties of acetone derivatives, such as their reactivity in various solvents and under different conditions, have been extensively studied. For example, the dehydration of D-fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone showcases the solvent's role in facilitating significant chemical transformations (Bicker, Hirth, & Vogel, 2003).
Aplicaciones Científicas De Investigación
Síntesis de cetonas asimétricas
La dimetilhidrazona de acetona se utiliza en la síntesis de cetonas asimétricas . Las cetonas asimétricas se preparan mediante la alquilación sucesiva de la this compound . Esta reacción se ha aplicado a la síntesis de dihidrojasmona .
Detección de biomarcadores para la diabetes mellitus
La this compound se puede utilizar en la detección y clasificación de biomarcadores para la diabetes mellitus . Se desarrolló una matriz de sensores de gas utilizando cuatro dispositivos de microbalanza de cristal de cuarzo de alta frecuencia recubiertos con varias películas de detección . El objetivo de esta investigación fue proponer una técnica no invasiva para la detección de biomarcadores de acetona, que está asociada con la diabetes mellitus .
Reacción de Claisen-Schmidt
La this compound se utiliza en la reacción de Claisen-Schmidt para preparar cetonas α,β-insaturadas funcionalizadas . La irradiación de microondas de aldehídos con acetona produce benzalacetonas selectivamente sin producto de autocondensación en tiempos de reacción muy cortos y buenos rendimientos .
Safety and Hazards
Acetone dimethylhydrazone is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. Acetone dimethylhydrazone, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .
Biochemical Pathways
The biochemical pathway most relevant to the action of acetone dimethylhydrazone is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of acetone dimethylhydrazone, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .
Result of Action
The primary result of the action of acetone dimethylhydrazone is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making acetone dimethylhydrazone a valuable tool in the field of chemistry .
Action Environment
The action of acetone dimethylhydrazone is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .
Propiedades
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMDKUVIBSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158998 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13483-31-3 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?
A1: Acetone dimethylhydrazone serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]
Q2: Can you provide an example of how acetone dimethylhydrazone is used to synthesize a specific compound?
A2: Researchers successfully utilized acetone dimethylhydrazone in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated acetone dimethylhydrazone reacted with a tosylated diol intermediate. []
Q3: Besides ketones, are there other classes of compounds that can be synthesized using acetone dimethylhydrazone?
A3: Yes, acetone dimethylhydrazone is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []
Q4: Can acetone dimethylhydrazone be used to synthesize complex natural products?
A4: Yes, a study demonstrated the use of acetone dimethylhydrazone in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from acetone dimethylhydrazone. []
Q5: Are there any analytical techniques that utilize acetone dimethylhydrazone?
A5: Acetone dimethylhydrazone plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic acetone dimethylhydrazone, enabling efficient extraction and analysis. []
Q6: Are there any safety concerns associated with using acetone dimethylhydrazone?
A6: While the provided research focuses on the synthetic applications of acetone dimethylhydrazone, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




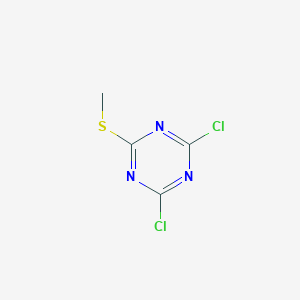



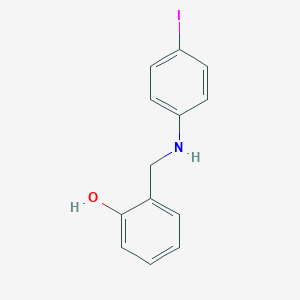
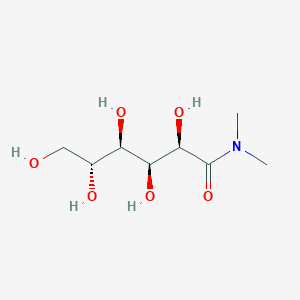
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
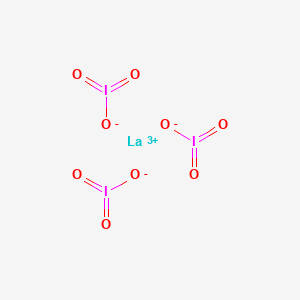
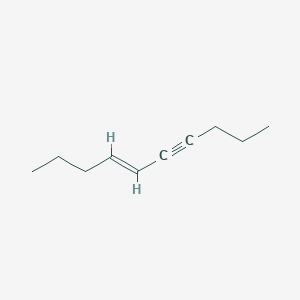



![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)